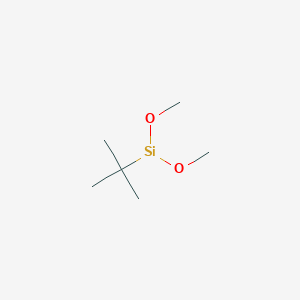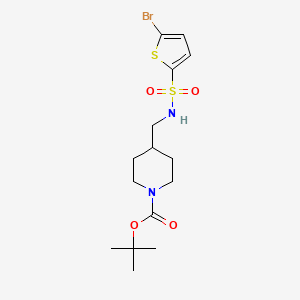
tert-Butyl(dimethoxy)silane
Overview
Description
tert-Butyl(dimethoxy)silane: is an organosilicon compound characterized by the presence of a tert-butyl group and two methoxy groups attached to a silicon atom. This compound is commonly used in organic synthesis, particularly as a silylating agent for the protection of hydroxyl groups. Its unique structure imparts specific reactivity patterns, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(dimethoxy)silane can be synthesized through the reaction of tert-butyl lithium with dimethoxydichlorosilane in an anhydrous solvent such as pentane. The reaction is typically carried out under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(dimethoxy)silane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
tert-Butyl(dimethoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: It is employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethoxy)silane involves the formation of a stable silicon-oxygen bond when it reacts with hydroxyl groups. This bond formation protects the hydroxyl group from further reactions, allowing selective transformations of other functional groups in the molecule. The tert-butyl group provides steric hindrance, enhancing the stability of the protected intermediate .
Comparison with Similar Compounds
- tert-Butyldimethylsilane
- tert-Butyldiphenylsilane
- Trimethylsilyl chloride
- Triethylsilyl chloride
Comparison: tert-Butyl(dimethoxy)silane is unique due to the presence of both tert-butyl and methoxy groups, which provide a balance of steric hindrance and reactivity. Compared to tert-Butyldimethylsilane, it offers higher reactivity due to the methoxy groups. In contrast, tert-Butyldiphenylsilane provides greater steric protection but lower reactivity. Trimethylsilyl chloride and Triethylsilyl chloride are more reactive but offer less steric protection .
Properties
InChI |
InChI=1S/C6H15O2Si/c1-6(2,3)9(7-4)8-5/h1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCQMIWOISTBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80767705 | |
| Record name | tert-Butyl(dimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80767705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127418-54-6 | |
| Record name | tert-Butyl(dimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80767705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B3046639.png)


